molecular formula C14H9F3N2O B1598058 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile CAS No. 42874-97-5

4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile

Cat. No.: B1598058
CAS No.: 42874-97-5
M. Wt: 278.23 g/mol
InChI Key: GGDVOMIBNSCJAL-UHFFFAOYSA-N
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Description

4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile is an organic compound that features a trifluoromethyl group, an amino group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrazine (N₂H₄) and palladium on carbon (Pd/C) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the original amino compound.

Scientific Research Applications

4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to inhibition or activation of biological pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 4-Cyano-3-(trifluoromethyl)aniline
  • 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

Uniqueness

4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile is unique due to the presence of both a trifluoromethyl group and a benzonitrile moiety, which confer distinct chemical and physical properties. These features make it particularly valuable in the synthesis of advanced materials and pharmaceuticals .

Properties

IUPAC Name

4-[2-amino-4-(trifluoromethyl)phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)10-3-6-13(12(19)7-10)20-11-4-1-9(8-18)2-5-11/h1-7H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDVOMIBNSCJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383934
Record name 4-[2-amino-4-(trifluoromethyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42874-97-5
Record name 4-[2-amino-4-(trifluoromethyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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